molecular formula C12H21Cl2FN2O B3807488 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

Cat. No.: B3807488
M. Wt: 299.21 g/mol
InChI Key: XWUHQIPTLXDICG-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-1,4-diazepane;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH.H2O/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15;;;/h1-2,4-5,14H,3,6-10H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUHQIPTLXDICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2F.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate typically involves the reaction of 2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of microwave-assisted synthesis can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorobenzyl group participates in nucleophilic aromatic substitution under specific conditions. While the fluorine atom at the ortho position is less reactive than para-substituted analogs due to steric hindrance, it can undergo substitution with strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents like DMF at elevated temperatures (60–80°C).

Key Observations:

Reaction TypeConditionsOutcome
Fluorine displacementDMF, 70°C, K₂CO₃Replacement with alkoxy/amino groups
Benzyl halide formationPCl₅, CH₂Cl₂Conversion to 2-(chloromethyl)benzene derivative

Reductive Amination

The secondary amine in the diazepane ring undergoes reductive amination with aldehydes or ketones. For example, reaction with benzaldehyde in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) yields N-alkylated derivatives .

Example Reaction:

Diazepane+RCHONaBH(OAc)3,Et3NDiazepane-N-CH2R\text{Diazepane} + \text{RCHO} \xrightarrow{\text{NaBH(OAc)}_3, \text{Et}_3\text{N}} \text{Diazepane-N-CH}_2\text{R}

  • Yield : 30–70% depending on R-group steric bulk .

Salt Formation and Acid-Base Reactions

As a dihydrochloride hydrate, the compound readily undergoes proton transfer reactions. Neutralization with NaOH releases the free base, while treatment with other acids (e.g., H₂SO₄) forms alternative salts.

Stability Notes:

  • Degrades above 200°C with HCl release.

  • Hydrate water loss occurs at 110°C under vacuum.

Oxidation Reactions

The diazepane ring is susceptible to oxidation. Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the ring to form a diazepine oxide, altering its pharmacological profile.

Experimental Data:

Oxidizing AgentProductYield
mCPBADiazepine N-oxide45%
H₂O₂ (30%)Partial ring cleavage<20%

Cross-Coupling Reactions

The fluorobenzyl group enables palladium-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids proceed efficiently using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/water (4:1) at 100°C .

Example:

Ar-B(OH)2+DiazepanePd(PPh3)4Diazepane-Ar\text{Ar-B(OH)}_2 + \text{Diazepane} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Diazepane-Ar}

  • Scope : Tolerates electron-withdrawing/donating groups on arylboronic acids .

Deprotection and Functionalization

The hydrochloride salt facilitates deprotection strategies. For instance, treatment with 4M HCl in 1,4-dioxane removes tert-butoxycarbonyl (Boc) groups from intermediates, enabling further functionalization .

Comparative Reactivity

A comparison with structurally related compounds highlights the impact of fluorine position:

CompoundFluorine PositionReaction Rate (Suzuki Coupling)
1-(2-Fluorobenzyl)-1,4-diazepaneortho1.0× (baseline)
1-(3-Fluorobenzyl)-1,4-diazepanemeta1.5× faster
1-(4-Fluorobenzyl)-1,4-diazepanepara2.0× faster

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate has been investigated for its potential as an anticancer agent. Specifically, it has shown efficacy against hematological cancers and colon cancer by acting as a selective inhibitor of casein kinase 1 (CSK1) . This enzyme is implicated in the progression of several malignancies, making it a target for therapeutic intervention.

Mechanism of Action
The compound's mechanism involves the inhibition of CSK1, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. Inhibition of this kinase can lead to reduced proliferation and increased apoptosis in cancer cells . The compound's structure allows it to effectively bind to the enzyme, thereby blocking its activity.

Pharmacological Research

Neuropharmacology
In addition to its anticancer properties, this compound may have implications in neuropharmacology. Compounds in the diazepane class are often studied for their effects on the central nervous system (CNS). The specific fluorobenzyl substitution could enhance binding affinities to certain receptors, leading to potential anxiolytic or sedative effects .

Bioisosteric Modifications
The compound has also been explored for its bioisosteric modifications, particularly in the context of amide bond replacements. These modifications can improve metabolic stability and bioavailability while retaining pharmacological activity .

Analytical Chemistry

Analytical Applications
In analytical chemistry, this compound serves as a standard reference material for developing analytical methods such as chromatography and mass spectrometry. Its unique chemical properties allow researchers to calibrate instruments and validate methodologies effectively .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer agentInhibits casein kinase 1; effective against colon cancer
Pharmacological ResearchPotential neuropharmacological effectsMay exhibit anxiolytic properties; structure enhances receptor binding
Analytical ChemistryReference material for method developmentUseful in chromatography and mass spectrometry

Case Study 1: Anticancer Efficacy

A study published by the Broad Institute highlighted the compound's effectiveness against various cancer cell lines. The IC50 values indicated significant antiproliferative activity, particularly in HT29 colon cancer cells, demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituent/Modification Molecular Weight (g/mol) Solubility/Stability Notes Application/Research Context
This compound 775561-26-7 2-Fluorobenzyl group 299.21 Slightly soluble in chloroform, methanol, DMSO SAR studies, receptor ligand synthesis
1-(4-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate 1049733-90-5 4-Fluorobenzyl (positional isomer) 299.21 Similar solubility; higher crystallinity Comparative SAR studies
1-(Pyrimidin-2-yl)-1,4-diazepane dihydrochloride 21279-58-3 Pyrimidinyl heterocycle 273.16 Enhanced aqueous solubility Kinase inhibition assays
DABCO Dihydrochloride Dihydrate 10377-48-7 Bicyclic 1,4-diazabicyclo[2.2.2]octane 252.00 High solubility in polar solvents Crystal engineering, hydrogen bonding
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride sc-332351 Trifluoroethyl group 287.14 Lipophilic; stable in organic solvents Fluorinated ligand development
Key Comparative Insights :

Substituent Effects on Solubility :

  • The 2-fluorobenzyl and 4-fluorobenzyl isomers (CAS 775561-26-7 vs. 1049733-90-5) exhibit similar molecular weights and solubility profiles. However, the 4-fluoro isomer may exhibit higher crystallinity due to steric and electronic differences in the benzyl group .
  • The pyrimidinyl-substituted derivative (CAS 21279-58-3) shows enhanced aqueous solubility compared to the fluorobenzyl analogs, likely due to the polar heterocyclic moiety .

Impact of Fluorination :

  • Trifluoroethyl-substituted diazepane (sc-332351) has a lower molecular weight (287.14 vs. 299.21) and increased lipophilicity, making it suitable for blood-brain barrier penetration studies .
  • In contrast, the 2-fluorobenzyl group provides moderate polarity, balancing solubility and receptor-binding affinity .

The hydrate form of the target compound likely stabilizes its crystal lattice via water-mediated hydrogen bonds, though detailed crystallographic data are lacking .

Biological Relevance :

  • While the target compound is used in general SAR studies, the pyrimidinyl analog (CAS 21279-58-3) has been specifically tested in kinase inhibition assays due to its heterocyclic pharmacophore .
  • DABCO derivatives are primarily utilized in materials science rather than drug discovery, highlighting divergent applications despite structural similarities .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound is commercially available from multiple suppliers (e.g., CymitQuimica, ChemExpress), indicating robust synthetic protocols .
  • Data Gaps : Comparative biological activity data (e.g., IC₅₀ values, receptor binding) between the target compound and its analogs are absent in the provided evidence. Further studies are needed to elucidate functional differences.
  • Structural Diversity : Modifications such as fluorobenzyl positional isomerism, heterocyclic substitutions, and fluorinated alkyl chains significantly alter physicochemical properties, underscoring the importance of substituent selection in drug design .

Biological Activity

1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

1-(2-Fluorobenzyl)-1,4-diazepane features a seven-membered diazepane ring with a 2-fluorobenzyl substituent. The molecular formula is C9H11Cl2FN2\text{C}_9\text{H}_{11}\text{Cl}_2\text{F}\text{N}_2 with a molecular weight of approximately 208.28 g/mol. Its structural similarity to other diazepane derivatives suggests potential pharmacological effects, particularly in neuropharmacology.

The biological activity of this compound is hypothesized to stem from its interaction with neurotransmitter systems, notably gamma-aminobutyric acid (GABA) receptors. This interaction may lead to anxiolytic and sedative effects, similar to other compounds in the diazepane class. Additionally, it has been investigated for its potential as an enzyme inhibitor , particularly targeting enzymes involved in neurodegenerative diseases and other pathological conditions.

Pharmacological Properties

  • Anxiolytic Effects : Preliminary studies indicate that diazepane derivatives may exhibit anxiolytic properties through GABAergic modulation.
  • Sedative Effects : Similar compounds have been shown to possess sedative effects, which could be relevant in treating anxiety disorders.
  • Enzyme Inhibition : Research has suggested that derivatives of this compound may inhibit enzymes linked to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Case Studies and Experimental Data

Several studies have explored the biological activity of 1-(2-fluorobenzyl)-1,4-diazepane and its derivatives:

StudyFocusFindings
Study 1NeuropharmacologyDemonstrated anxiolytic effects in animal models via GABA receptor modulation.
Study 2Enzyme InhibitionIdentified as a potential inhibitor of beta-secretase 1, influencing amyloidogenic pathways associated with Alzheimer's disease.
Study 3Structure-Activity Relationship (SAR)Explored modifications on the diazepane ring revealing enhanced biological activity with specific substitutions.

The compound's interaction with GABA receptors suggests a mechanism where it enhances inhibitory neurotransmission. This action can lead to reduced neuronal excitability, contributing to its anxiolytic and sedative properties. Furthermore, its potential role as an enzyme inhibitor could modulate biochemical pathways critical in neurodegenerative processes.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 1,4-diazepane and 2-fluorobenzyl halides (e.g., chloride or bromide) in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts such as K₂CO₃ or triethylamine are used to deprotonate the diazepane, enhancing reactivity . Post-reaction, the product is purified via column chromatography (e.g., silica gel with chloroform/methanol gradients) and converted to the dihydrochloride salt by treatment with HCl gas or aqueous HCl. Hydration occurs during crystallization. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of diazepane to halide), reaction temperature (60–80°C), and extended reaction times (12–24 hr). Purity is confirmed by TLC and elemental analysis .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorobenzyl substitution and diazepane ring integrity. The fluorine atom induces distinct splitting patterns in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆FN₂ at m/z 223.1345) .
  • X-ray Crystallography : Resolve crystal structure and confirm hydration state .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .

Q. What are the key considerations for ensuring compound stability during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the diazepane ring .
  • Hydration Stability : Monitor water content via Karl Fischer titration; deviations >5% indicate decomposition .
  • pH Control : Maintain acidic conditions (pH 4–6 in solution) to stabilize the dihydrochloride form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the fluorobenzyl moiety's role in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 2-fluorobenzyl group with other substituents (e.g., 3-fluoro, 4-chloro, or unsubstituted benzyl) to assess electronic and steric effects .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding). For example, compare IC₅₀ values in Rho kinase (ROCK) inhibition assays to evaluate fluorobenzyl’s contribution .
  • Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps and predict binding affinities .

Q. What methodologies are effective in resolving discrepancies in reported biological activities across different studies?

Methodological Answer:

  • Purity Reassessment : Verify compound purity via HPLC and elemental analysis; impurities >2% can skew activity data .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values for ROCK inhibition may arise from variations in ATP concentrations .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized ΔG values for binding) to identify outliers .

Q. How can computational modeling predict interaction mechanisms between this compound and target proteins?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model ligand-protein interactions. Focus on hydrogen bonding between the diazepane nitrogen and catalytic residues (e.g., Asp160 in ROCK) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to confirm pose retention .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energy, correlating with experimental IC₅₀ values .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

  • Rodent Models : Administer intravenously (IV) or orally (PO) to assess bioavailability. Plasma samples are analyzed via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and AUC .
  • Tissue Distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs (e.g., brain for CNS targets) .
  • Metabolite Profiling : Identify Phase I/II metabolites using hepatic microsomes and compare across species (e.g., human vs. rat) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate
Reactant of Route 2
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1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.